2-Methylthio-6-chloro-9-methylpurine
Overview
Description
2MeS6Cl9MeP is a chemical compound with the following properties:
- Chemical Name : 2-Methylthio-6-chloro-9-methylpurine
- Molecular Formula : C7H7ClN4S
- Molecular Weight : 214.68 g/mol
- MDL Number : MFCD18781997
- CAS Number : 40423-35-6
Synthesis Analysis
2MeS6Cl9MeP can be synthesized and used in the preparation of 2-methylthiocytokinins. However, specific synthetic pathways and methods are not provided in the available data.
Molecular Structure Analysis
The molecular structure of 2MeS6Cl9MeP consists of a purine ring with substitutions at positions 2, 6, and 9:
- A chlorine atom at position 6
- A methyl group at position 9
- A methylthio group (–SCH3) at position 2
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Boiling Point : Not specified
- Density : Not specified
- Solubility : Solubility properties are not provided.
- Toxicity : Toxicological data is not available.
Scientific Research Applications
Chemical Reactions and Synthesis
Reactions with Hydroxide Ions : 2-Methylthio-6-chloro-9-methylpurine has been studied for its reactions with hydroxide ions. These reactions include nucleophilic displacement and ring fission processes, highlighting the compound's reactivity and potential in synthetic chemistry (Badger & Barlin, 1976).
Synthesis and Cytotoxicity : This compound has been used in the synthesis of various deoxyadenosine derivatives. Its role in cytotoxicity towards hematopoietic cells has also been explored, providing insights into potential therapeutic applications (Kazimierczuk et al., 1990).
Cross-Coupling Reactions : Research has focused on Fe- and Pd-catalyzed cross-coupling reactions involving 2-Methylthio-6-chloro-9-methylpurine. These studies are significant for the synthesis of various purine derivatives, crucial in medicinal chemistry (Hocek & Dvořáková, 2003).
NMR Spectroscopy Studies : The compound has been included in 1H n.m.r. spectroscopy studies, providing valuable data on its chemical structure and behavior, which is essential for designing new molecules (Barlin & Fenn, 1983).
Synthesis of Antiviral Agents : 2-Methylthio-6-chloro-9-methylpurine has been utilized in synthesizing antiviral agents, such as derivatives effective against Herpes simplex virus. This showcases its potential in the development of new therapeutic drugs (Barrio et al., 1980).
Synthesis of Purine Derivatives : It has been instrumental in the preparation of various purine derivatives. This includes attempts to synthesize 3-methylpurine and investigations into the reactivity of its chloro-compounds (Bergmann et al., 1966).
Radioprotectant Properties : Research has explored the synthesis of sulfur-containing derivatives of natural purine metabolites using 2-Methylthio-6-chloro-9-methylpurine. This is crucial for developing radioprotective agents (Krutovskikh et al., 1986).
Anticancer Activity : Studies have been conducted on the synthesis of multisubstituted purines and xanthines containing 2-Methylthio-6-chloro-9-methylpurine, assessing their anticancer activity. This highlights the compound's potential in cancer treatment (Kowalska et al., 2018).
Modified Nucleosides Synthesis : Its use in synthesizing modified nucleosides, such as sugar-modified derivatives, is another critical area. These studies are relevant for gene therapy approaches in cancer treatment (Hassan et al., 2016).
Safety And Hazards
As no specific safety information is given, caution should be exercised when handling 2MeS6Cl9MeP. Standard laboratory safety practices apply.
Future Directions
Future research could focus on the following aspects:
- Biological Activity : Investigate its potential as a drug candidate or biological modulator.
- Synthetic Routes : Develop efficient synthetic methods.
- Structural Elucidation : Further analyze its crystal structure and spectroscopic properties.
properties
IUPAC Name |
6-chloro-9-methyl-2-methylsulfanylpurine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4S/c1-12-3-9-4-5(8)10-7(13-2)11-6(4)12/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNKZTXYNUAHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2Cl)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721958 | |
Record name | 6-Chloro-9-methyl-2-(methylsulfanyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylthio-6-chloro-9-methylpurine | |
CAS RN |
40423-35-6 | |
Record name | 6-Chloro-9-methyl-2-(methylsulfanyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30721958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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